molecular formula C17H15ClN2O2S2 B2359683 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole CAS No. 838870-82-9

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole

Cat. No.: B2359683
CAS No.: 838870-82-9
M. Wt: 378.89
InChI Key: KDGXEJLUMLHSFX-UHFFFAOYSA-N
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Description

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is a complex organic compound that belongs to the class of benzo[d]thiazole derivatives This compound is characterized by the presence of a benzo[d]thiazole ring system, a chloro-substituted phenyl ring, and a pyrrolidin-1-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the benzo[d]thiazole ring: This can be achieved through the cyclization of o-aminothiophenol with a suitable carbonyl compound.

    Introduction of the chloro-substituted phenyl ring: This step involves the chlorination of the phenyl ring using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the pyrrolidin-1-ylsulfonyl group: This can be accomplished by reacting the intermediate compound with pyrrolidine and a sulfonylating agent like sulfonyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzo[d]thiazole derivatives.

Scientific Research Applications

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chloro-3-(methylsulfonyl)phenyl)benzo[d]thiazole
  • 2-(4-Chloro-3-(ethylsulfonyl)phenyl)benzo[d]thiazole
  • 2-(4-Chloro-3-(isopropylsulfonyl)phenyl)benzo[d]thiazole

Uniqueness

2-(4-Chloro-3-(pyrrolidin-1-ylsulfonyl)phenyl)benzo[d]thiazole is unique due to the presence of the pyrrolidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-(4-chloro-3-pyrrolidin-1-ylsulfonylphenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2S2/c18-13-8-7-12(17-19-14-5-1-2-6-15(14)23-17)11-16(13)24(21,22)20-9-3-4-10-20/h1-2,5-8,11H,3-4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDGXEJLUMLHSFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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